molecular formula C23H25ClFN5O3 B1684515 Sapitinib CAS No. 848942-61-0

Sapitinib

Cat. No.: B1684515
CAS No.: 848942-61-0
M. Wt: 473.9 g/mol
InChI Key: DFJSJLGUIXFDJP-UHFFFAOYSA-N
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Description

Sapitinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor family, including epidermal growth factor receptor, receptor tyrosine-protein kinase erbB-2, and erbB-3. It is known for its potent inhibition of epidermal growth factor-driven cellular proliferation, making it a promising candidate in cancer treatment .

Mechanism of Action

Target of Action

Sapitinib, also known as AZD8931, is a small molecule drug that primarily targets the epidermal growth factor receptor (EGFR) family . This family includes EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3) . These receptors play a crucial role in regulating cell growth, survival, and differentiation .

Mode of Action

This compound acts as a tyrosine kinase inhibitor (TKI) for the EGFR family . It is a selective, potent, and competitive ATP inhibitor of EGFR, HER2, and HER3 . By binding to these receptors, this compound prevents their autophosphorylation, which is a key step in the activation of the receptor . This inhibition blocks the downstream signaling pathways, thereby regulating cellular proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting the tyrosine kinases EGFR, HER2, and HER3, this compound disrupts the signaling cascade that promotes cell proliferation and survival . This disruption can lead to the inhibition of EGF-driven cellular proliferation, making this compound a potent inhibitor in multiple tumor cell lines .

Result of Action

The molecular effect of this compound is the inhibition of the EGFR family of tyrosine kinases, which leads to the disruption of downstream signaling pathways . On a cellular level, this results in the inhibition of cell proliferation and survival . In addition, this compound has been shown to reverse anticancer drug resistance in colon cancer cells overexpressing the ABCB1 transporter .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of this compound, especially in the context of drug resistance . Additionally, the metabolic environment within the body, such as the activity of liver enzymes, can affect the metabolism and hence the bioavailability of this compound .

Biochemical Analysis

Biochemical Properties

Sapitinib interacts with several enzymes and proteins, primarily within the EGFR family . It acts as a selective, potent, and competitive ATP inhibitor of EGFR and receptor tyrosine-protein kinase (erbB-2) . The interactions between this compound and these biomolecules are primarily inhibitory, disrupting the normal function of these proteins and enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting EGF-driven cellular proliferation . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . In ABCB1 overexpressing cells, this compound significantly increased the efficacy of paclitaxel and doxorubicin without altering the expression or the subcellular location of the ABCB1 transporter .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive ATP inhibitor of EGFR and erbB-2, disrupting the normal function of these proteins . This leads to changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety of this compound . This suggests that the effects of this compound may change over time due to metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. The hydroxylation metabolic reaction represents the major in vitro metabolic pathway occurring at the piperidine moiety of this compound . This suggests that this compound interacts with various enzymes and cofactors as part of its metabolic processes .

Subcellular Localization

It has been found that this compound does not alter the expression or the subcellular location of the ABCB1 transporter in ABCB1 overexpressing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sapitinib involves multiple steps, including the formation of a piperidine ring linked to an N-methyl acetamide functional group. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Sapitinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

Sapitinib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sapitinib

This compound is unique in its ability to inhibit multiple members of the epidermal growth factor receptor family, including erbB-2 and erbB-3, in addition to the epidermal growth factor receptor. This broader spectrum of inhibition provides enhanced antitumor activity compared to other narrower spectrum agents .

Properties

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233942
Record name Sapitinib
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URL https://comptox.epa.gov/dashboard/DTXSID50233942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848942-61-0
Record name Sapitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848942-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sapitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAPITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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